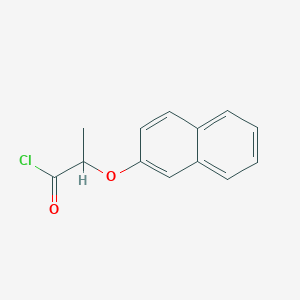
2-(2-萘氧基)丙酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Naphthyloxy)propanoyl chloride is a chemical compound that is related to various naphthalene derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the research on related naphthalene compounds and their synthesis methods can offer insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-organoselenyl-naphthalenes involves an intramolecular cyclization of benzylic-substituted propargyl alcohols using iron(III) chloride and diorganyl diselenides . This method shows the potential for creating complex naphthalene structures through sequential bond formation. Similarly, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves a multi-step process including Pd-catalyzed reactions and regioselective addition of HX to a triple bond . These methods could potentially be adapted for the synthesis of 2-(2-Naphthyloxy)propanoyl chloride by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene ring system, which can be functionalized with various substituents. The papers describe the synthesis of compounds with different substituents on the naphthalene ring, such as organoselenyl and methoxy groups . These modifications can significantly affect the chemical properties and reactivity of the molecules. Understanding the molecular structure is crucial for predicting the behavior of these compounds in chemical reactions.
Chemical Reactions Analysis
Naphthalene derivatives can undergo a variety of chemical reactions. The synthesis of 2-organoselenyl-naphthalenes, for example, involves carbon-carbon and carbon-selenium bond formation . Additionally, the synthesis of amidoalkyl-2-naphthol derivatives through a multi-component cyclocondensation reaction demonstrates the versatility of naphthalene derivatives in forming new compounds . These reactions are indicative of the reactivity patterns that might be expected for 2-(2-Naphthyloxy)propanoyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) and its conversion to a more soluble form highlights the importance of solubility and molecular weight in the practical application of these materials . The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, showcases the significance of optical purity in pharmaceutical applications . These studies provide a foundation for understanding the properties that might be expected for 2-(2-Naphthyloxy)propanoyl chloride, such as solubility, optical activity, and molecular weight.
科学研究应用
Environmental and Health Impacts of Analogous Compounds
Research on compounds like 2-naphthylamine and Di-2-ethylhexyl phthalate (DEHP) demonstrates the environmental and health impacts of chemical compounds used in industrial applications. For instance, 2-naphthylamine has been identified as a model bladder carcinogen used in laboratories and detected in industrial environments such as coke ovens (Czubacka & Czerczak, 2020). Similarly, DEHP, a plasticizer in PVC medical devices, has raised concerns due to its potential health risks, highlighting the need for alternatives (Tickner et al., 2001).
Advances in Bio-based Plasticizers
The environmental concerns and health implications of traditional plasticizers have spurred research into bio-based alternatives. Studies on biomass-derived plasticizers for PVC products suggest that they offer advantages such as renewability, degradability, and lower toxicity, potentially serving as replacements for o-phthalate plasticizers (Jia et al., 2018).
Polymer Science and Material Engineering
Research in polymer science, such as the thermal degradation of poly(vinyl chloride) (PVC), reveals the importance of understanding the structural and mechanistic aspects of materials used in various applications (Starnes, 2002). This knowledge can inform the development of new compounds with specific applications, including those related to "2-(2-Naphthyloxy)propanoyl chloride".
属性
IUPAC Name |
2-naphthalen-2-yloxypropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYQLGWWSPJJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512093 |
Source


|
| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyloxy)propanoyl chloride | |
CAS RN |
62782-37-0 |
Source


|
| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



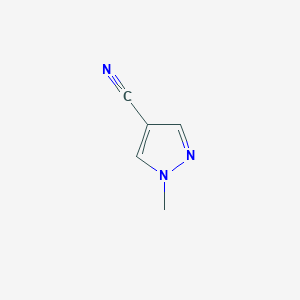



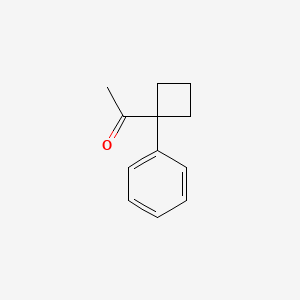
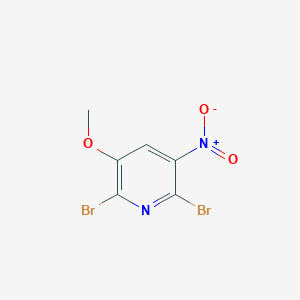
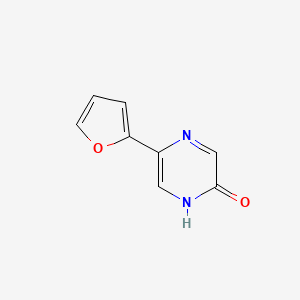

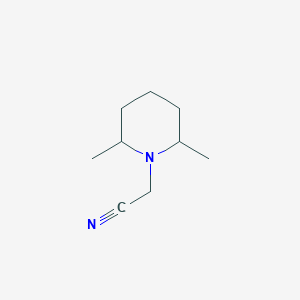
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)
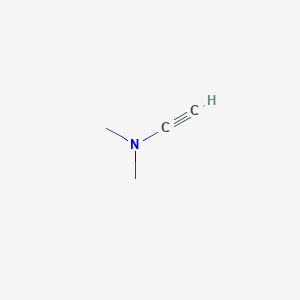
![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)